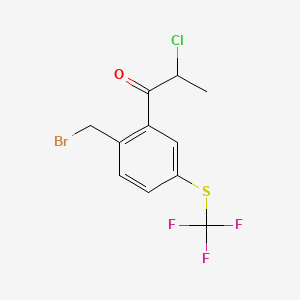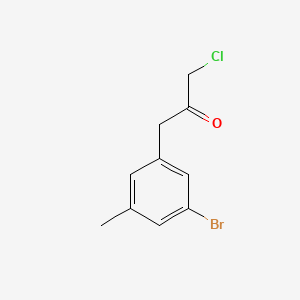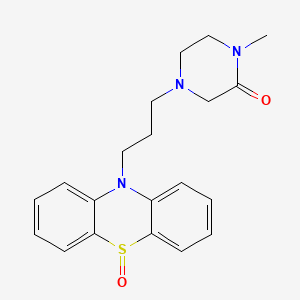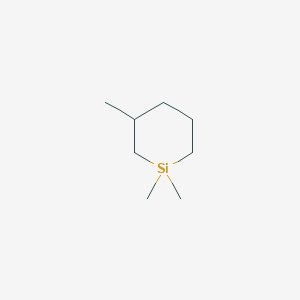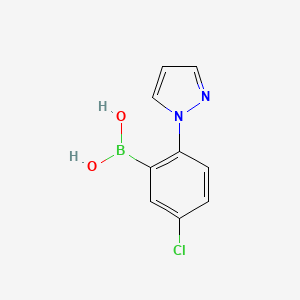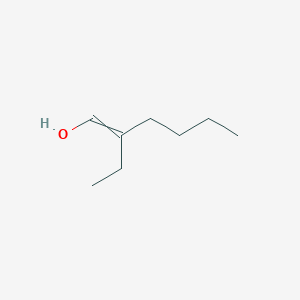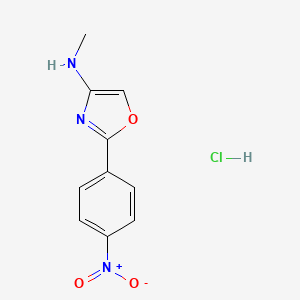
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxazole ring and a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride typically involves the following steps:
Nitration of Phenyl Ring: The initial step involves the nitration of a phenyl ring to introduce the nitro group. This is usually achieved by treating the phenyl compound with nitric acid and sulfuric acid.
Formation of Oxazole Ring: The next step involves the formation of the oxazole ring. This can be done by reacting the nitro-phenyl compound with an appropriate oxazole precursor under controlled conditions.
Introduction of Methylamine Group: The final step involves the introduction of the methylamine group to the oxazole ring. This is typically achieved by reacting the oxazole compound with methylamine in the presence of a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents on the phenyl ring are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
科学研究应用
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and methylamine group can also contribute to the compound’s activity by interacting with enzymes and receptors in the body.
相似化合物的比较
Similar Compounds
2-(4-Nitro-phenyl)-oxazole: Lacks the methylamine group but shares the nitro-phenyl and oxazole structure.
4-Nitrophenyl-oxazole: Similar structure but without the methylamine group.
2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is unique due to the presence of both the nitro group and the methylamine group, which confer distinct chemical and biological properties
属性
分子式 |
C10H10ClN3O3 |
|---|---|
分子量 |
255.66 g/mol |
IUPAC 名称 |
N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H |
InChI 键 |
PHHCHLPNMMCMCB-UHFFFAOYSA-N |
规范 SMILES |
CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


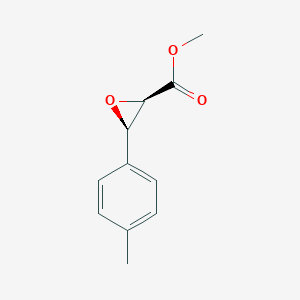

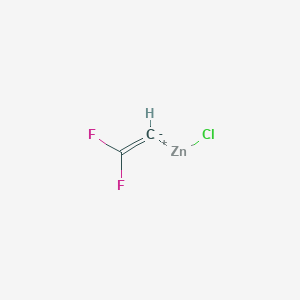

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
